
2-(Oxetan-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxetan-3-yloxy)aniline is a chemical compound that belongs to the class of anilinesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Synthetic Routes and Reaction Conditions:
Intramolecular Williamson Ether Synthesis: This method involves the reaction of an appropriate aniline derivative with an oxetane precursor under basic conditions to form the oxetane ring.
Paternò-Büchi [2+2] Cycloaddition Reaction: This light-mediated reaction involves the cycloaddition of an aniline derivative with an alkene to form the oxetane ring.
Industrial Production Methods:
- The industrial production of this compound typically involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aniline group is oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aniline group is substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
- The major products formed from these reactions include nitroaniline, aminoaniline, and substituted aniline derivatives.
科学的研究の応用
2-(Oxetan-3-yloxy)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as a lead compound for the development of drugs for the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
類似化合物との比較
Oxetane: The simplest member of the oxetane family, known for its stability and reactivity.
3-(2-Anilinoethoxy)oxetane: A closely related compound with similar chemical properties and applications.
Uniqueness:
- 2-(Oxetan-3-yloxy)aniline is unique due to its combination of an oxetane ring and aniline group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential applications in various fields.
特性
IUPAC Name |
2-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPAUQAFXSHAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-13-0 |
Source


|
| Record name | 2-(oxetan-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
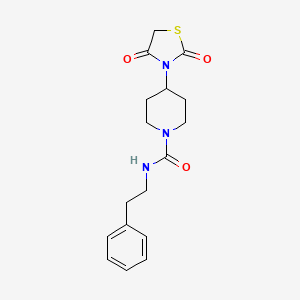
![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)
![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)
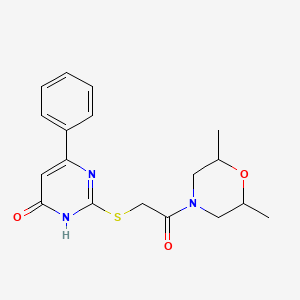
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)
![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)
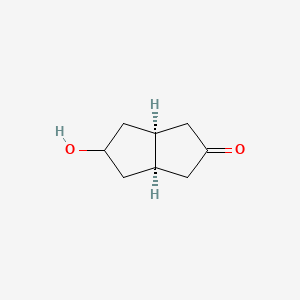
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2403656.png)
![2-Chloro-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]acetamide](/img/structure/B2403657.png)

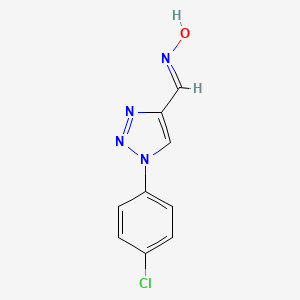
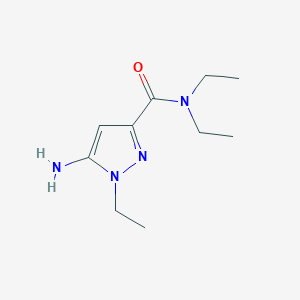
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)
